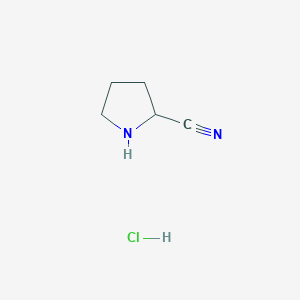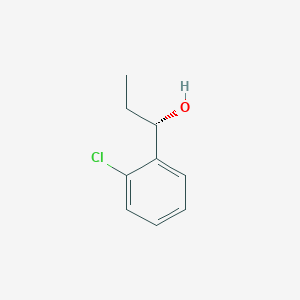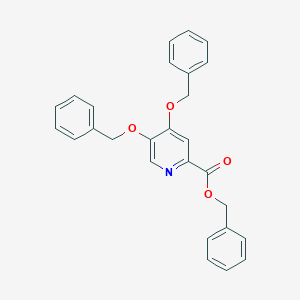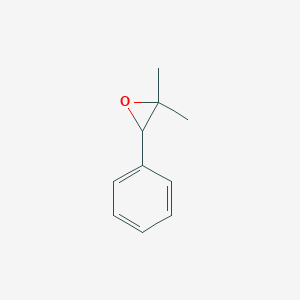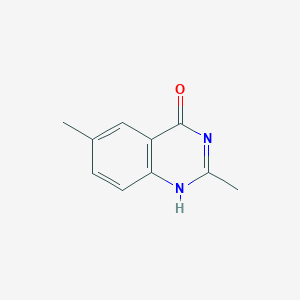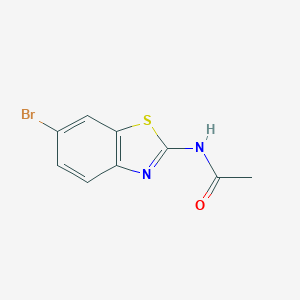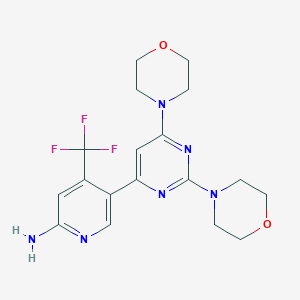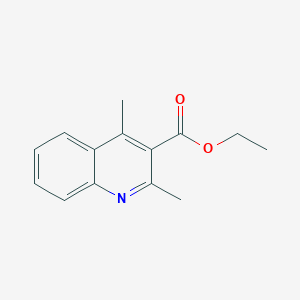
6-morpholino-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
6-morpholino-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained significant attention from scientists due to its potential applications in scientific research. This compound is also known as MDN and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-morpholino-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, studies have suggested that MDN can modulate the activity of ion channels by binding to specific sites on the channel. This binding can lead to changes in the conformation of the channel, which can alter its activity.
Biochemical and Physiological Effects:
Studies have shown that 6-morpholino-3,4-dihydronaphthalen-1(2H)-one can have various biochemical and physiological effects. For example, MDN has been shown to modulate the activity of voltage-gated potassium channels, which are essential for the proper functioning of the heart. This modulation can lead to changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 6-morpholino-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its ability to modulate the activity of ion channels. This modulation can lead to changes in cellular activity, which can be useful for investigating the role of ion channels in various physiological processes. However, one of the limitations of using MDN is its potential toxicity. Studies have shown that MDN can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-morpholino-3,4-dihydronaphthalen-1(2H)-one. One of the most significant areas of research is in the field of neuroscience. Studies have shown that MDN can modulate the activity of ion channels, which can have therapeutic implications for various neurological disorders. Future research could investigate the potential use of MDN in the treatment of these disorders.
Another area of research is in the field of cardiovascular disease. Studies have shown that MDN can modulate the activity of voltage-gated potassium channels, which are essential for the proper functioning of the heart. Future research could investigate the potential use of MDN in the treatment of various cardiovascular disorders.
In conclusion, 6-morpholino-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained significant attention from scientists due to its potential applications in scientific research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Future research could investigate the potential use of MDN in the treatment of various neurological and cardiovascular disorders.
Applications De Recherche Scientifique
6-morpholino-3,4-dihydronaphthalen-1(2H)-one has been used in various scientific studies to investigate its potential applications in different fields. One of the most significant applications of MDN is in the field of neuroscience. Studies have shown that MDN can modulate the activity of ion channels, which are essential for the proper functioning of neurons. This modulation can lead to changes in neuronal excitability, which can have therapeutic implications for various neurological disorders.
Propriétés
Numéro CAS |
15300-12-6 |
|---|---|
Nom du produit |
6-morpholino-3,4-dihydronaphthalen-1(2H)-one |
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
6-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H17NO2/c16-14-3-1-2-11-10-12(4-5-13(11)14)15-6-8-17-9-7-15/h4-5,10H,1-3,6-9H2 |
Clé InChI |
SIEWSRSYXYODNE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)N3CCOCC3)C(=O)C1 |
SMILES canonique |
C1CC2=C(C=CC(=C2)N3CCOCC3)C(=O)C1 |
Synonymes |
6-Morpholino-3,4-dihydronaphthalen-1(2H)-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


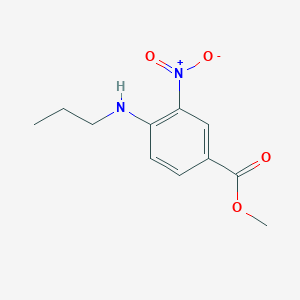
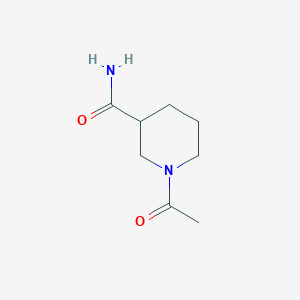
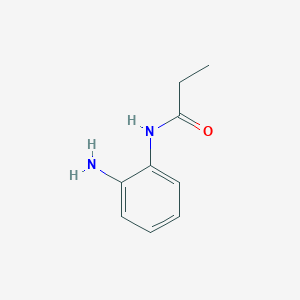

![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
